H-Phe-PHE-OMe.HCl
Description
H-Phe-PHE-OMe.HCl is a methyl ester hydrochloride derivative of phenylalanine, a nonpolar aromatic amino acid. While the nomenclature may suggest redundancy (e.g., "PHE" as a three-letter code for phenylalanine), the compound is structurally identified as the methyl ester of phenylalanine with a hydrochloride counterion. Its molecular formula is C₁₀H₁₄ClNO₂, and it exists in stereoisomeric forms: L-, D-, and racemic (DL-) configurations . The L-form (CAS 7524-50-7) is widely used in peptide synthesis as a protected amino acid building block due to its stability and solubility in organic solvents . The compound’s physicochemical properties, including a molecular weight of 215.68 g/mol and a Log P (octanol-water partition coefficient) of 1.21, make it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14;/h2-11,16-17H,12-13,20H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWZIWMXQMICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-PHE-OMe.HCl typically involves the esterification of L-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
H-Phe-PHE-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenylalanine carboxylic acid derivatives.
Reduction: Formation of phenylalanine alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
H-Phe-PHE-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of aspartame and other artificial sweeteners
Mechanism of Action
The mechanism of action of H-Phe-PHE-OMe.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group allows for easy modification, making it a versatile compound in biochemical studies .
Comparison with Similar Compounds
Table 1: Molecular Data Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|---|
| H-Phe-OMe.HCl (L-form) | 7524-50-7 | C₁₀H₁₄ClNO₂ | 215.68 | L |
| H-D-Phe-OMe.HCl (D-form) | 13033-84-6 | C₁₀H₁₄ClNO₂ | 215.68 | D |
| H-DL-Phe-OMe.HCl (DL-form) | Not specified | C₁₀H₁₄ClNO₂ | 215.68 | Racemic |
- L-Form : Preferred in peptide synthesis due to natural chirality; exhibits a Log S (water solubility) of -2.14 and moderate BBB permeability .
- D-Form: Used in enantioselective synthesis and self-assembling nanostructures. For example, D-phenylalanine-based diphenylalanine forms enzymatically stable nanotubes .
- DL-Form: Lacks stereochemical specificity; primarily used in racemic studies or as a cost-effective alternative in non-chiral applications .
Functional Derivatives
Table 2: Physicochemical Properties
| Compound | Log Po/w (Consensus) | Water Solubility (Log S) | BBB Permeant | Key Applications |
|---|---|---|---|---|
| H-Phe-OMe.HCl | 1.21 | -2.14 | Yes | Peptide synthesis |
| Z-Phe-OH | 2.89 | -3.05 | No | Protected amino acid |
- Z-Phe-OH (CAS 1161-13-3): A benzyloxycarbonyl (Z)-protected phenylalanine derivative with a molecular weight of 299.32 g/mol.
Biological Activity
H-Phe-PHE-OMe.HCl, also known as H-Phe-phe-OMe hydrochloride, is a synthetic compound derived from phenylalanine with significant implications in biological research and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula C19H23ClN2O3. It features a phenylalanine residue with a methoxy group attached to the aromatic ring, contributing to its unique biological properties. The compound's structure allows it to interact with various biological targets, making it a valuable tool in peptide synthesis and drug discovery.
Biological Activities
This compound exhibits several notable biological activities:
- Cell Penetration : This compound can passively enter cells, which is crucial for studies involving drug delivery systems and cellular mechanisms.
- Enzyme Substrate : It serves as a substrate for various enzymes, facilitating research into enzyme kinetics and mechanisms.
- Peptide-Protein Interactions : this compound is used to model peptide-protein interactions, aiding in the understanding of binding affinities and pharmacological profiles.
Binding Affinities
Studies have shown that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions. These interactions are pivotal for understanding its pharmacological effects. For instance, binding studies revealed that modifications in the structure of H-Phe derivatives significantly affect their binding affinities to target proteins .
Case Study: Alzheimer’s Disease
Research has indicated that phenylalanine derivatives like this compound may play a role in the aggregation mechanisms associated with Alzheimer’s disease. The self-assembly of Phe-Phe fibers has been linked to the formation of β-amyloid fibrils, which are characteristic of Alzheimer’s pathology. This highlights the potential therapeutic implications of H-Phe derivatives in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Phenylalanine is used as the primary starting material.
- Reagents : Various coupling agents and solvents are employed to facilitate peptide bond formation.
- Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired yield and purity.
Yield Data
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Solvent-Free Synthesis | 85% | High efficiency without solvent use |
| Traditional Methods | 61% | Requires optimization for better yields |
Comparative Analysis with Related Compounds
To better understand this compound's unique properties, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| H-D-Phenylalanine | D-enantiomer of phenylalanine | Different biological activity due to stereochemistry |
| H-Phe-Trp-OMe.HCl | Incorporates tryptophan | Exhibits neuropharmacological effects |
| H-Phe-Gly-HCl | Combines phenylalanine with glycine | Varying solubility and stability characteristics |
Q & A
Basic Research Question
- Methodological Answer :
The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:- Resin activation : Use Wang resin or 2-chlorotrityl chloride resin for C-terminal methyl ester formation .
- Coupling : Activate amino acids (e.g., H-Phe-OH) with reagents like HBTU/DIPEA in DMF.
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : Use TFA cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to release the peptide from the resin.
- Purification : Perform reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA).
Purity Verification :
How should researchers characterize the physicochemical properties of this compound?
Basic Research Question
- Methodological Answer :
Essential characterization includes:- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl ester (δ ~3.6 ppm) and aromatic protons (δ ~7.2 ppm) .
- IR Spectroscopy : Confirm amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).
- Chromatography :
- HPLC Retention Time : Compare with reference standards.
- Thermal Analysis :
- DSC/TGA : Assess melting point and decomposition profile.
How can contradictory data on the solubility/stability of this compound in different solvents be resolved?
Advanced Research Question
- Methodological Answer :
Contradictions often arise from variations in experimental conditions. To resolve them:- Replicate Conditions : Standardize solvent purity, temperature, and pH (e.g., DMSO vs. aqueous buffers).
- Quantitative Analysis : Use UV-Vis spectroscopy to measure solubility thresholds (e.g., λmax for tyrosine residues).
- Stability Studies :
- Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
- Compare with literature using databases like OCHEM, ensuring source attribution for reproducibility .
4. Statistical Validation : Apply ANOVA to assess batch-to-batch variability .
What experimental designs are recommended for studying the biological activity of this compound?
Advanced Research Question
- Methodological Answer :
For in vitro studies:- Dose-Response Curves : Use serial dilutions (e.g., 1 nM–100 µM) with positive/negative controls (e.g., protease inhibitors).
- Assay Selection :
- Enzymatic assays (e.g., fluorescence-based protease activity).
- Cell viability assays (MTT/XTT) with IC50 calculation .
- Data Interpretation :
- Normalize to baseline activity.
- Use software like GraphPad Prism for non-linear regression analysis.
Ethical Compliance : Adhere to institutional guidelines for cell-line authentication and toxicity reporting .
How can computational modeling be integrated with experimental data for this compound?
Advanced Research Question
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Use software like GROMACS to model peptide folding in explicit solvents (e.g., water, DMSO).
- Validate with experimental NMR data for backbone conformation .
2. Docking Studies : - Predict binding affinities to targets (e.g., proteases) using AutoDock Vina.
- Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
What strategies ensure reproducibility when working with this compound?
Q. Methodological Answer :
- Documentation :
- Peer Review :
- Pre-submission validation by independent labs.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
